molecular formula C13H15N3O B2560416 N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide CAS No. 1087792-61-7

N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide

Cat. No.: B2560416
CAS No.: 1087792-61-7
M. Wt: 229.283
InChI Key: IBYXJGCNZAUOCC-UHFFFAOYSA-N
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Description

N-[2-(2-Methylphenyl)ethyl]-1H-imidazole-1-carboxamide is a chemical compound for research and development applications. Compounds with the 1H-imidazole-1-carboxamide core structure are of significant interest in medicinal chemistry and agrochemical research . The imidazole ring is a privileged structure in pharmacology, often serving as a key pharmacophore, while the carboxamide group can contribute to hydrogen bonding and influence a molecule's physicochemical properties . Related aralkylimidazoles have been investigated for their potential biological activities, including as anticonvulsant agents in preclinical research . In synthetic chemistry, the 1H-imidazole-1-carboxamide functional group can be utilized in various coupling reactions, such as palladium-catalyzed cross-couplings, to build more complex molecular architectures . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions. Specific data on the exact CAS Number, melting point, and spectral data for this specific analogue should be confirmed through further analysis.

Properties

IUPAC Name

N-[2-(2-methylphenyl)ethyl]imidazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-11-4-2-3-5-12(11)6-7-15-13(17)16-9-8-14-10-16/h2-5,8-10H,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYXJGCNZAUOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCNC(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications:

1. Medicinal Chemistry

  • Antimicrobial Activity : Studies have shown that N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Preliminary research indicates that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent .

2. Pharmacology

  • Mechanism of Action : The compound is believed to interact with specific molecular targets, modulating enzyme activity and influencing signaling pathways related to cell proliferation and apoptosis. This mechanism is crucial in understanding its therapeutic potential in treating diseases like cancer .
  • Inflammatory Response Modulation : Research indicates that it may play a role in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

3. Material Science

  • Catalyst Development : this compound is also being explored as a catalyst in various chemical reactions, which could lead to the development of new materials with desirable properties.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Anticancer Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in specific cancer cell lines, indicating potential for further development as an anticancer drug .
  • Antimicrobial Evaluation : A series of experiments assessed its antimicrobial activity against various pathogens, showing promising results that warrant further investigation into its use as an antibiotic .

Mechanism of Action

The mechanism of action of N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity . This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs and their substituent-driven differences:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide 2-Methylphenyl C₁₃H₁₅N₃O 229.28 Moderate lipophilicity; research compound
N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide (22) 2-Chlorophenyl C₁₁H₁₁ClN₃O 236.06 Soluble epoxide hydrolase (sEH) inhibitor; enhanced stability due to Cl
N-{[2-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide (23) 2-Trifluoromethylphenyl C₁₂H₁₁F₃N₃O 286.23 sEH inhibitor; high electronegativity from CF₃
N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide Thiophen-2-yl C₁₀H₁₁N₃OS 221.28 Sulfur-containing analog; altered electronic profile
Prochloraz (N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide) 2,4,6-Trichlorophenoxy C₁₅H₁₆Cl₃N₃O₂ 376.7 Broad-spectrum fungicide

Key Observations:

  • Electron-Withdrawing Groups (Cl, CF₃): Enhance stability and enzyme-binding affinity. For example, compounds 22 and 23 exhibit stronger interactions with sEH due to polarizable halogens .
  • Thiophene vs. Phenyl: The thiophene analog () introduces sulfur, which may alter metabolic pathways or redox properties.

Biological Activity

N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide is a compound of interest in pharmacology due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C12_{12}H14_{14}N4_{4}O
  • Molecular Weight : Approximately 230.26 g/mol

The core structure features an imidazole ring, which is known for its biological significance, particularly in drug design. The carboxamide group enhances its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • Anti-inflammatory Activity : Research indicates that the compound may inhibit pathways involved in inflammation, potentially making it useful in treating inflammatory diseases.
  • Antitumor Activity : Preliminary studies have shown that it exhibits cytotoxic effects against certain cancer cell lines, suggesting a role as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntitumorCytotoxicity against cancer cell lines
Enzyme InhibitionPotential inhibition of aldosterone synthase
AntimicrobialModerate activity against bacterial strains

Case Study 1: Anti-inflammatory Effects

A study examined the compound's ability to reduce inflammation markers in vitro. The results demonstrated a significant decrease in TNF-alpha and IL-6 levels when treated with this compound, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antitumor Activity

In another investigation, the compound was tested on human carcinoma cell lines, revealing an IC50_{50} value of approximately 25 µM. This suggests that it has considerable potential as a therapeutic agent against specific types of cancer.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the imidazole and phenyl groups significantly affect biological activity. For instance:

  • Substituents on the phenyl ring can enhance or diminish the compound's efficacy.
  • The presence of electron-withdrawing groups increases cytotoxicity against tumor cells.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide, and what reaction conditions are critical?

  • Methodology : Multi-step synthesis typically involves coupling 2-(2-methylphenyl)ethylamine with 1H-imidazole-1-carboxylic acid derivatives. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions in polar aprotic solvents (e.g., DMF) .
  • Intermediate purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates .
  • Catalytic optimization : Mn(IV) oxide or Ru-based catalysts can enhance yields in oxidation or cyclization steps .
    • Validation : Monitor reaction progress via TLC and confirm final structure via NMR and mass spectrometry .

Q. Which analytical techniques are essential for verifying the structure and purity of this compound?

  • Structural confirmation :

  • 1H/13C NMR : Assign peaks for the imidazole ring (δ 7.2–7.6 ppm), methylphenyl group (δ 2.3 ppm for CH3), and carboxamide NH (δ 8.1–8.5 ppm) .
  • FT-IR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
    • Purity assessment :
  • HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water .
  • Elemental analysis : Match experimental vs. theoretical C, H, N percentages (deviation <0.4%) .

Q. How can in silico methods predict the biological activity and pharmacokinetic properties of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR or mGlu2 receptors). Focus on hydrogen bonding with imidazole and hydrophobic interactions with the methylphenyl group .
  • ADMET prediction : Tools like SwissADME or ADMETLab estimate bioavailability (%F >30), blood-brain barrier penetration (logBB), and CYP450 inhibition risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in silico binding predictions and experimental cytotoxicity data?

  • Troubleshooting steps :

  • Validate docking parameters : Adjust grid box size to cover the entire active site and include water molecules in simulations .
  • Experimental controls : Compare with structurally similar analogs (e.g., Prochloraz derivatives) to assess off-target effects .
  • Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations and correlate with IC50 values .

Q. What strategies optimize the compound’s CNS penetration for neuropharmacological applications?

  • Structural modifications : Introduce polar groups (e.g., hydroxyl or fluorine) to improve solubility without compromising logP (<3) .
  • In vivo profiling : Monitor sleep EEG patterns in rodent models to assess brain exposure (e.g., increased non-REM sleep indicates CNS activity) .
  • Biomarker analysis : Measure CSF levels of metabolites (e.g., tele-methylhistamine) as indirect indicators of target engagement .

Q. How do substituents on the imidazole or phenyl rings influence bioactivity?

  • SAR studies :

  • Imidazole modifications : Replace the carboxamide with thiourea or sulfonamide groups to enhance EGFR affinity .
  • Phenyl substitutions : Introduce electron-withdrawing groups (e.g., Cl, NO2) at the para position to improve metabolic stability .
    • Experimental design : Synthesize analogs via parallel synthesis and test in kinase inhibition assays (e.g., IC50 <10 μM for lead candidates) .

Q. What are the environmental implications of this compound’s stability, and how can degradation pathways be analyzed?

  • Photodegradation studies : Expose to UV light (λ = 254 nm) in aqueous solutions and identify breakdown products via LC-QTOF-MS .
  • Soil metabolism : Incubate with microbial consortia and monitor degradation using 14C-labeling and scintillation counting .

Methodological Notes

  • Key references : Synthesis ( ), structural analysis ( ), computational modeling ( ), and bioactivity ( ).
  • Contradictions : While discusses Prochloraz (a structural analog), its pesticidal applications were reframed for pharmacological relevance .

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